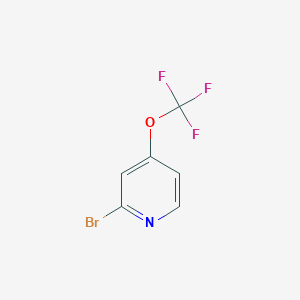

2-Bromo-4-(trifluoromethoxy)pyridine

Description

2-Bromo-4-(trifluoromethoxy)pyridine (CAS: Not explicitly provided; molecular formula: C₆H₃BrF₃NO, molecular weight: 225.99) is a halogenated pyridine derivative featuring a bromine atom at the 2-position and a trifluoromethoxy (-OCF₃) group at the 4-position. Key physical properties include a boiling point of 84–85°C, density of 1.827 g/cm³, and flash point of 73°C.

Properties

IUPAC Name |

2-bromo-4-(trifluoromethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO/c7-5-3-4(1-2-11-5)12-6(8,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXGAIBZYYIYBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OC(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves substituting a chlorine atom at the 2-position of 4-(trifluoromethoxy)pyridine with bromine using TMSBr. This nucleophilic aromatic substitution proceeds under reflux in polar aprotic solvents like propionitrile (24–72 hours). The reaction typically employs a 2:1 molar ratio of TMSBr to chloro precursor to ensure complete conversion.

Example Protocol

Advantages and Limitations

-

Advantages : High regioselectivity, mild conditions, and compatibility with trifluoromethoxy groups.

-

Limitations : Requires access to chloro precursors, which may necessitate additional synthesis steps.

Direct Bromination of 4-(Trifluoromethoxy)pyridine

Electrophilic Aromatic Substitution

Direct bromination of 4-(trifluoromethoxy)pyridine using bromine (Br₂) or N-bromosuccinimide (NBS) faces challenges due to the electron-withdrawing trifluoromethoxy group deactivating the ring. However, Lewis acid catalysts (e.g., FeBr₃) can enhance reactivity at the 2-position.

Example Protocol

Radical Bromination

Radical-initiated bromination using dibromine and UV light offers an alternative pathway but is less selective and rarely reported for this substrate.

Multi-Step Synthesis from Pyridine Derivatives

Trifluoromethoxylation Followed by Bromination

For cases where chloro precursors are unavailable, introducing the trifluoromethoxy group post-bromination is viable. This method involves:

-

Hydroxylation : Nitration of 2-bromopyridine followed by reduction to 2-bromo-4-aminopyridine.

-

Diazotization and Trifluoromethoxylation :

Key Challenges :

-

Low yields in diazonium salt stability and trifluoromethoxy group introduction.

-

Requires specialized reagents (e.g., Cu(CF₃O)).

Comparative Analysis of Methods

Industrial Considerations

Catalyst Optimization

Palladium-based catalysts (e.g., Pd/C) enhance hydrogenation steps in multi-step routes but add cost. Recent advances focus on recyclable catalysts to improve cost-efficiency.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(trifluoromethoxy)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like ethanol or toluene.

Major Products:

Biaryl Compounds: Formed through coupling reactions.

Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate

2-Bromo-4-(trifluoromethoxy)pyridine is primarily used as an intermediate in the synthesis of fluorinated compounds. Its structure allows for various substitution reactions, making it versatile in creating complex organic molecules. The trifluoromethoxy group enhances its reactivity, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.

Common Reactions Involving this compound:

- Suzuki Coupling: Utilized for forming biaryl compounds, this reaction involves coupling with boronic acids in the presence of palladium catalysts.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, allowing for the introduction of various functional groups.

Pharmaceutical Applications

Development of Kinase Inhibitors

The compound has shown significant potential in pharmaceutical applications, particularly as a precursor for developing kinase inhibitors. Kinases are critical enzymes involved in cell signaling pathways, and their inhibition can lead to therapeutic effects in diseases such as cancer.

Mechanism of Action

The mechanism involves the compound acting as a reactive intermediate that can bind to enzyme active sites through halogen bonding and hydrophobic interactions. This binding can modulate enzyme activity, making it a valuable tool for studying enzyme functions and developing therapeutic agents.

Enzyme Inhibition Studies

Research indicates that this compound exhibits potent enzyme inhibition properties. For instance, studies have demonstrated its effectiveness against specific kinases involved in cancer progression.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Enhanced binding affinity | |

| Antimicrobial Activity | Significant activity against pathogens | |

| Cytotoxicity | Low IC50 values on cancer cell lines |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various pathogens. The compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent for treating resistant infections.

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics, highlighting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

The unique combination of bromine and trifluoromethoxy groups distinguishes this compound from other halogenated pyridine derivatives. Below is a comparison table illustrating its distinctiveness:

| Compound Name | Unique Features |

|---|---|

| This compound | Contains bromine and trifluoromethoxy group |

| 2-Bromo-6-(trifluoromethoxy)pyridine | Similar structure but different substitution pattern |

| 2-Iodopyridine | Lacks trifluoromethoxy group |

Mechanism of Action

The mechanism of action of 2-Bromo-4-(trifluoromethoxy)pyridine depends on its specific application. In drug design, the trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with biological targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Differences

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Electron-Withdrawing Effects : The trifluoromethoxy (-OCF₃) group in this compound enhances electrophilic reactivity compared to methyl (-CH₃) or difluoromethyl (-CF₂H) groups.

- Steric and Electronic Modulation : Substitution at the 2-position (bromine) paired with a 4-position electron-withdrawing group (-OCF₃ or -CF₃) optimizes these compounds for Pd-catalyzed arylations.

Reactivity in Cross-Coupling Reactions

This compound serves as a versatile arylating agent in Pd-catalyzed reactions. For example:

- Direct Arylation : Analogous bromo-trifluoromethoxybenzene derivatives (e.g., 1-bromo-4-(trifluoromethoxy)benzene) couple with heteroarenes like imidazo[1,2-a]pyridine to yield biaryl products in 90–95% yields .

- Steric Tolerance : The meta- and para-substituted bromo(trifluoromethoxy)benzenes show minimal steric hindrance, enabling efficient coupling even with bulky partners.

In contrast, 2-bromo-3-methylpyridine (with a less electron-withdrawing methyl group) is less reactive in such couplings but finds use in synthesizing methyl-substituted pharmaceuticals.

Biological Activity

Photosensitizing Activity

2-Bromo-4-(trifluoromethoxy)pyridine has demonstrated significant photosensitizing properties, which are crucial in various chemical and biological processes. As a photosensitizer, it plays a role in the production of carboxylates, halides, and alcohols, making it relevant in fields such as medicinal chemistry and photochemistry.

Potential as a Lead Compound

The unique structure of this compound contributes to its potential as a lead compound for drug development. While specific biological targets remain to be extensively studied, the compound's structural features, particularly the trifluoromethoxy group, are known to enhance drug-like properties.

Antimicrobial Activity

Research has indicated that this compound may possess antimicrobial properties. While specific data on this compound is limited, similar trifluoromethoxy-containing pyridines have shown promising results against various microbial strains.

Table 1: Antimicrobial activity of selected trifluoromethoxy pyridine derivatives

| Compound | E. coli inhibition (%) | S. aureus inhibition (%) |

|---|---|---|

| E1 | 40 ± 1.2 | 57 ± 0.3 |

| E2 | 26 ± 0.3 | 44 ± 3.0 |

| E3 | 9 ± 2.7 | 53 ± 2.5 |

Note: Data adapted from a study on similar trifluoromethylpyridine derivatives .

Structure-Activity Relationship (SAR) Studies

The presence of both the bromine atom and the trifluoromethoxy group in this compound contributes to its unique biological profile. SAR studies on similar compounds have shown that:

- The trifluoromethoxy group enhances lipophilicity and metabolic stability .

- The bromine atom at the 4-position can serve as a site for further functionalization, potentially leading to derivatives with enhanced biological activity .

Case Study: Trifluoromethoxy Groups in FDA-Approved Drugs

While not directly related to this compound, a review of FDA-approved drugs containing trifluoromethyl groups provides insight into the importance of this moiety in drug development .

For instance, the drug Ubrogepant, which contains a trifluoroethyl group, demonstrates how trifluoro-containing compounds can be effectively used in pharmaceutical applications .

Future Research Directions

Given the limited specific data on this compound, future research should focus on:

- Comprehensive screening against various biological targets.

- Detailed structure-activity relationship studies to understand the role of each functional group.

- Investigation of potential synergistic effects when combined with other bioactive compounds.

- Exploration of its photosensitizing properties in photodynamic therapy applications.

Q & A

Basic Research Questions

Q. What are the key physical and spectroscopic properties of 2-bromo-4-(trifluoromethoxy)pyridine, and how do they influence its reactivity in synthetic applications?

- Answer : The compound's physical properties include a boiling point of 84–85°C and a density of 1.827 g/cm³, which suggest volatility and suitability for distillation purification. The trifluoromethoxy group enhances electron-withdrawing effects, directing electrophilic substitution to specific positions on the pyridine ring. These properties are critical for designing reactions such as Suzuki couplings or nucleophilic aromatic substitutions. Spectroscopic characterization (e.g., NMR) is essential to confirm purity and substitution patterns .

Q. What are standard synthetic routes to prepare this compound, and what factors affect reaction yields?

- Answer : A common method involves bromination of 4-(trifluoromethoxy)pyridine using reagents like N-bromosuccinimide (NBS) under radical initiation. Alternatively, nucleophilic displacement of a leaving group (e.g., chlorine) in 4-chloro-2-(trifluoromethoxy)pyridine with bromide ions can yield the target compound. Reaction yields depend on solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C), and the presence of catalysts like CuBr. Evidence from PharmaBlock highlights its use as a building block in medicinal chemistry .

Q. How can researchers safely handle this compound, given its potential hazards?

- Answer : The compound may cause severe eye damage (UN 2810 hazard class). Use fume hoods, nitrile gloves, and safety goggles. Storage should be in airtight containers under inert gas (N or Ar) at –20°C to prevent decomposition. Refer to OSHA HCS-compliant safety data sheets for spill management and disposal protocols .

Advanced Research Questions

Q. How does the electronic nature of the trifluoromethoxy group influence regioselectivity in cross-coupling reactions involving this compound?

- Answer : The trifluoromethoxy group is a strong meta-directing, electron-withdrawing substituent. In palladium-catalyzed couplings (e.g., Suzuki-Miyaura), this directs coupling partners to the bromine-bearing position. Density functional theory (DFT) studies can model charge distribution to predict reactivity. Experimental validation via NMR and X-ray crystallography (using SHELX software) confirms regioselectivity .

Q. What challenges arise in crystallizing this compound derivatives, and how can they be resolved?

- Answer : The compound’s low melting point and hygroscopicity complicate crystallization. Slow evaporation from non-polar solvents (e.g., hexane/ethyl acetate mixtures) at –4°C improves crystal growth. SHELXL refinement can resolve disorder in trifluoromethoxy groups. Hirshfeld surface analysis (as applied in similar pyrimidine derivatives) quantifies intermolecular interactions, aiding polymorph identification .

Q. How do contradictory reports on the compound’s stability under basic conditions inform experimental design?

- Answer : Some studies report decomposition in aqueous NaOH due to hydrolysis of the trifluoromethoxy group, while others note stability in anhydrous bases. To reconcile this, conduct kinetic studies under varied pH and solvent conditions. Use LC-MS to monitor degradation products and propose mechanisms involving fluoride elimination or ring-opening pathways .

Key Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.